3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one
Description
3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a trifluoromethyl group, a pyrrolidine ring, and a pyrimidine moiety
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)5-10(18)17-4-2-8(6-17)19-9-1-3-15-7-16-9/h1,3,7-8H,2,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKRWGVCXKPDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
Research has indicated that compounds with similar structures exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and tauopathies. The compound may stabilize microtubules, thereby preventing axonal degeneration and reducing the deposition of amyloid-beta plaques .
2. Cancer Therapy
The compound's ability to interact with microtubules positions it as a candidate for cancer treatment. Microtubule-targeting agents are critical in chemotherapy, and studies have shown that derivatives of pyrimidine can enhance the cytotoxicity against various cancer cell lines .
3. Antimicrobial Activity
Preliminary studies suggest that compounds containing pyrimidine and piperidine structures may possess antimicrobial properties. This is particularly relevant in the context of drug-resistant bacterial strains, where novel compounds are urgently needed .
Case Study 1: Neuroprotective Effects
A study evaluated the effects of a similar triazolopyrimidine compound in a mouse model of tauopathy. The results demonstrated significant reductions in axonal dystrophy and amyloid plaque formation, suggesting that structural analogs could yield similar benefits .
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines showed that the compound exhibits potent cytotoxic effects. The mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrimidine and pyrrolidine rings contribute to its overall stability and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-1-(pyrrolidin-1-yl)propan-1-one
- 3,3,3-Trifluoro-1-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one
- 3,3,3-Trifluoro-1-(pyrrolidin-1-yl)butan-1-one
Uniqueness
3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one is unique due to the presence of both the trifluoromethyl group and the pyrimidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various chemical syntheses and its applicability in diverse research fields.
Biological Activity
3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)pyrrolidin-1-yl]propan-1-one is a novel organofluorine compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from a variety of research studies and findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a pyrimidinyl moiety linked through a pyrrolidine ring. Its unique structure contributes to its biological activity, particularly in modulating receptor interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including fluorination, alkylation, and coupling reactions. The specific synthetic pathways may vary based on desired yields and purity levels.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties. Compounds containing fluorinated groups often exhibit enhanced lipophilicity and membrane permeability, which may contribute to their efficacy against microbial strains. Further investigation is required to evaluate the specific antimicrobial spectrum of this compound.
Cytotoxicity Studies
Cytotoxicity assays have been performed on structurally related compounds. For instance, certain pyrimidine derivatives have shown selective toxicity towards cancer cell lines while sparing normal cells . It is essential to conduct similar assays for this compound to establish its therapeutic index.
The mechanisms by which this compound exerts its biological effects may involve modulation of signaling pathways associated with G protein-coupled receptors (GPCRs). GPCRs play crucial roles in numerous physiological processes and are common targets for drug development .
Case Studies
Several case studies have explored the biological activities of fluorinated compounds. For example:
- A study on fluoro-substituted pyrrolo[2,3-d]pyrimidines demonstrated their potential as positron emission tomography (PET) imaging agents due to their high receptor affinity .
- Another investigation into related compounds revealed their ability to inhibit specific enzyme activities linked to disease pathways .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
